Arjunic acid

Description

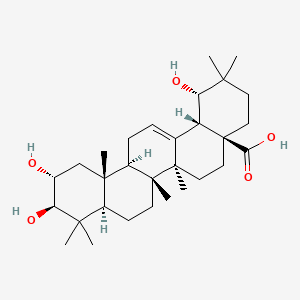

Structure

3D Structure

Properties

Molecular Formula |

C30H48O5 |

|---|---|

Molecular Weight |

488.7 g/mol |

IUPAC Name |

(1S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-25(2)12-14-30(24(34)35)15-13-28(6)17(21(30)23(25)33)8-9-20-27(5)16-18(31)22(32)26(3,4)19(27)10-11-29(20,28)7/h8,18-23,31-33H,9-16H2,1-7H3,(H,34,35)/t18-,19+,20-,21-,22+,23+,27+,28-,29-,30+/m1/s1 |

InChI Key |

XJMYUPJDAFKICJ-YZTGESMESA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1O)C)C(=O)O)C |

Synonyms |

arjunic acid |

Origin of Product |

United States |

Foundational & Exploratory

Arjunic Acid: A Technical Guide to its Natural Sources, Discovery, and Isolation

Introduction

Arjunic acid, a triterpenoid saponin, is a significant bioactive compound that has garnered substantial interest in the scientific community, particularly for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, the history of its discovery, and detailed experimental protocols for its extraction and isolation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation and practical methodologies related to this promising natural product.

Discovery and History

The discovery of this compound is rooted in the long-standing traditional use of its primary source, the Terminalia arjuna tree, in Ayurvedic medicine. The bark of this tree has been utilized for centuries as a cardiotonic. Scientific investigation into the chemical constituents of Terminalia arjuna led to the isolation and characterization of its bioactive compounds.

Key milestones in the scientific discovery of this compound include:

-

1970: Row L. R. and colleagues reported the isolation of this compound from the bark of Terminalia arjuna. Their process involved successive extraction using a Soxhlet apparatus with petroleum ether, ether, and ethanol, yielding approximately 0.025% this compound.[1]

-

1982: Anjaneyulu and Rama Prasad isolated this compound from the root bark of T. arjuna, obtaining a yield of about 0.015%. Their method involved sequential extraction with n-hexane, chloroform, ethanol, and ethyl acetate.[2]

-

1986: Honda and colleagues reported an isolation process involving cold extraction of T. arjuna bark with methanol, followed by precipitation with lead acetate and subsequent column chromatography, which resulted in a yield of approximately 0.020%.[3]

These initial studies laid the groundwork for further research into the chemical properties and biological activities of this compound and other triterpenoids from Terminalia species.

Natural Sources of this compound

The predominant natural source of this compound is the bark of the Terminalia arjuna tree, which is native to the Indian subcontinent.[4] It is also found in the root bark of the same plant.[5] While Terminalia arjuna is the most well-documented source, this compound has also been identified in other plants of the same genus, such as Terminalia sericea.

The concentration of this compound in Terminalia arjuna can vary depending on geographical location, the specific part of the plant used, and the extraction method employed.

Quantitative Analysis of this compound Yield

The yield of this compound is highly dependent on the extraction methodology and the solvent system used. Modern techniques such as Microwave-Assisted Extraction (MAE) have been shown to provide higher yields in shorter timeframes compared to conventional methods.

| Plant Material | Extraction Method | Solvent(s) | Yield of this compound (%) | Reference |

| Terminalia arjuna Bark | Soxhlet Extraction | Petroleum Ether, Ether, Ethanol | ~0.025 | [1] |

| Terminalia arjuna Root Bark | Successive Solvent Extraction | n-Hexane, Chloroform, Ethanol, Ethyl Acetate | ~0.015 | [2] |

| Terminalia arjuna Bark | Cold Extraction & Column Chromatography | Methanol | ~0.020 | [3] |

| Terminalia arjuna Bark | Column Chromatography | Chloroform, Methanol | 0.03 | [1] |

| Terminalia arjuna Bark | Vacuum Liquid Chromatography | Dichloroethane | 0.04 | [1] |

| Terminalia arjuna Bark | Microwave-Assisted Extraction (MAE) | Ethyl Acetate | 3.20 | [6] |

| Terminalia arjuna Bark (Sindhudurg district) | HPLC Analysis | Isopropyl Alcohol, Ethanol, 90% Ethanol | 0.042 ± 0.002 | [7] |

| Terminalia arjuna Bark | Microwave-Assisted Extraction (MAE) | Not Specified | 1.38 | [8] |

Experimental Protocols

Conventional Extraction: Soxhlet Method

This protocol is based on the classical method for triterpenoid extraction.

a. Materials and Equipment:

-

Dried and powdered Terminalia arjuna bark

-

Soxhlet apparatus

-

Petroleum ether

-

95% Ethanol

-

Rotary evaporator

-

Heating mantle

b. Procedure:

-

A known quantity of powdered T. arjuna bark is weighed and placed in a thimble.

-

The powder is first defatted by extraction with petroleum ether in a Soxhlet apparatus for several hours at approximately 80°C.[6]

-

The defatted plant material is then air-dried to remove the residual petroleum ether.[6]

-

The defatted powder is subsequently extracted with 95% ethanol in the Soxhlet apparatus until the solvent in the siphon tube runs clear, indicating a complete extraction.[6]

-

The ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract containing this compound.[9]

Modern Extraction: Microwave-Assisted Extraction (MAE)

MAE offers a more rapid and efficient alternative to conventional extraction methods.[1][8]

a. Materials and Equipment:

-

Dried and powdered Terminalia arjuna bark

-

Microwave extractor

-

Ethyl acetate

-

Conical flask

-

Filtration apparatus

b. Optimized Protocol: The optimal conditions for MAE of this compound from T. arjuna stem bark have been identified as follows:[1][8]

-

Sample Preparation: 5.0 g of powdered stem bark is placed in a conical flask.

-

Solvent Addition: 20 mL of ethyl acetate is added to the powder.

-

Pre-leaching: The mixture is allowed to stand for 10 minutes for pre-soaking.[1][8]

-

Microwave Irradiation: The flask is subjected to microwave irradiation under the following conditions:

-

Extraction: After irradiation, the mixture is filtered to separate the extract from the plant residue. The filtrate contains the extracted this compound.

Purification: Column Chromatography

Column chromatography is a standard technique for the purification of this compound from the crude extract.[10]

a. Materials and Equipment:

-

Crude extract containing this compound

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents for mobile phase (e.g., chloroform, methanol)

-

Collection tubes

b. General Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., chloroform).

-

Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 98:2, 95:5, 90:10, 80:20 chloroform:methanol).[9]

-

Fraction Collection: Fractions of the eluate are collected sequentially in separate tubes.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.

-

Isolation: Fractions containing the pure compound are combined and the solvent is evaporated to yield purified this compound.

Signaling Pathways and Biological Activity

This compound has been shown to exert its biological effects through the modulation of specific cellular signaling pathways. One of the notable mechanisms is its ability to induce apoptosis in cancer cells.

A study on non-small cell lung cancer (NSCLC) cells revealed that this compound induces apoptosis through the c-Jun N-terminal kinase (JNK)-dependent endoplasmic reticulum (ER) stress pathway.[11] Key events in this pathway include:

-

Activation (phosphorylation) of JNK.[11]

-

Upregulation of ER stress proteins such as IRE1α, ATF4, p-eIF2α, and CHOP.[11]

-

Activation of the pro-apoptotic protein Bax and cleavage of poly (ADP-ribose) polymerase (PARP).[11]

-

Attenuation of the anti-apoptotic protein Bcl-2 and pro-caspase-3.[11]

This signaling cascade ultimately leads to programmed cell death in the cancer cells.

References

- 1. EP1951739B1 - An improved process for the isolation of this compound from the bark of the tree terminalia arjuna and the use of this compound in the treatment of cancer - Google Patents [patents.google.com]

- 2. Effect of oleanane triterpenoids from Terminalia arjuna--a cardioprotective drug on the process of respiratory oxyburst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Triterpene glycoside from Terminalia arjuna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjpmr.com [wjpmr.com]

- 7. Characterisation of Polyphenols in Terminalia arjuna Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave extraction and rapid isolation of this compound from Terminalia arjuna (Roxb. ex DC.) stem bark and quantification of this compound and arjunolic acid using HPLC-PDA technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. c-Jun N-terminal Kinase-Dependent Endoplasmic Reticulum Stress Pathway is Critically Involved in this compound Induced Apoptosis in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Arjunic Acid from Terminalia arjuna Bark: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating arjunic acid, a key bioactive triterpenoid, from the bark of Terminalia arjuna. The document synthesizes data from multiple studies to present a comprehensive resource for laboratory and developmental applications.

Introduction

Terminalia arjuna, a large evergreen tree found throughout India, is a cornerstone of Ayurvedic medicine, particularly for its cardioprotective properties.[1][2] The therapeutic effects of its bark are largely attributed to its rich composition of triterpenoids, with this compound being a significant and pharmacologically active constituent.[1][3][4] This guide details efficient protocols for the extraction, isolation, and quantification of this compound, providing a foundation for further research and drug development.

Extraction Methodologies

The successful isolation of this compound is highly dependent on the chosen extraction technique. Various methods have been optimized to maximize yield and purity.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) has emerged as a rapid and efficient method for obtaining this compound from T. arjuna bark, offering higher yields and lower solvent consumption compared to traditional methods.[1][3]

Experimental Protocol: Microwave-Assisted Extraction (MAE)

-

Preparation of Plant Material: The sun-dried bark of T. arjuna is coarsely powdered and sieved to achieve a uniform particle size.[5]

-

Extraction Procedure:

-

Filtration and Concentration: After extraction, the mixture is filtered. The resulting filtrate is then concentrated under vacuum to yield the crude extract.

Conventional Solvent Extraction Methods

Traditional methods such as Soxhlet extraction and cold maceration are also employed, though they are generally more time and solvent-intensive.

Experimental Protocol: Soxhlet Extraction

-

Defatting: A measured quantity of powdered bark is first defatted with petroleum ether in a Soxhlet apparatus at approximately 80°C.[7]

-

Extraction: The defatted material is then air-dried and subsequently extracted with 95% ethanol until the solvent in the siphon tube runs clear.[7]

-

Concentration: The ethanolic extract is concentrated using a hot water bath at around 80°C and stored in a desiccator.[7]

Experimental Protocol: Cold Maceration

-

Extraction: The powdered bark is macerated with a suitable solvent (e.g., 95% ethanol) at room temperature for an extended period (e.g., 10 days), with occasional agitation.[8][9]

-

Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure to obtain the crude extract.

Purification of this compound

The crude extract obtained from the initial extraction requires further purification to isolate this compound. Column chromatography is a commonly used technique for this purpose.

Experimental Protocol: Column Chromatography

-

Sample Preparation: The crude extract is dissolved in a minimal amount of a suitable solvent.

-

Column Packing: A glass column is packed with a stationary phase, typically silica gel.

-

Elution: The prepared sample is loaded onto the column. A solvent system of increasing polarity (gradient elution) is then passed through the column to separate the different components. The fractions are collected sequentially.

-

Analysis: Each fraction is analyzed using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Isolation: The fractions containing pure this compound are pooled and the solvent is evaporated to yield the isolated compound. A reported method resulted in a 0.03% yield of this compound from a chloroform extract subjected to column chromatography.[10]

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in the extracts.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a C18 column and a PDA detector is typically used.[6]

-

Mobile Phase: A common mobile phase involves a gradient elution with a mixture of a buffer solution (e.g., potassium dihydrogen orthophosphate, pH 2.5) and acetonitrile.[6]

-

Detection: The detection wavelength for this compound is typically set at 205 nm.[6][11]

-

Quantification: A standard solution of pure this compound is prepared and used to create a calibration curve. The peak area of this compound in the sample chromatogram is then used to determine its concentration.[6]

Data Presentation

Table 1: Optimal Conditions for Microwave-Assisted Extraction of this compound

| Parameter | Optimal Value | Reference |

| Plant Material Quantity | 5.0 g | [1][3] |

| Extraction Solvent | Ethyl Acetate | [1][3] |

| Solvent Volume | 20 mL | [1][3] |

| Pre-leaching Time | 10 min | [1][3] |

| Microwave Power | 600 W | [1][3] |

| Temperature | 65°C | [1][3] |

| Irradiation Time | 5 min | [1][3] |

Table 2: Comparative Yields of this compound and Related Compounds from T. arjuna Bark

| Extraction Method | Compound | Yield (% w/w) | Reference |

| Microwave-Assisted Extraction | This compound | 3.20 | [12] |

| Microwave-Assisted Extraction | Arjunolic Acid | 1.53 | [12] |

| Solvent Extraction (Acetone) followed by Column Chromatography | This compound | 0.03 | [10] |

| Solvent Extraction (Ethanol) | This compound | 0.44 (in alcoholic extract) | [13] |

| Solvent Extraction (Aqueous) | This compound | 0.17 (in aqueous extract) | [13] |

| Modified Extraction with CMC | Arjungenin | 0.324 | [14] |

| Modified Extraction with CMC | Arjunolic Acid | 0.524 | [14] |

Visualizations

Caption: Workflow for the isolation and quantification of this compound.

Conclusion

The isolation of this compound from Terminalia arjuna bark can be achieved through various extraction and purification techniques. Microwave-Assisted Extraction stands out as a particularly efficient method, offering significant advantages in terms of speed and yield. The protocols and data presented in this guide provide a solid framework for researchers and professionals in the field of natural product chemistry and drug development to isolate and quantify this promising bioactive compound. Further optimization and scale-up of these methods will be crucial for the sustainable utilization of T. arjuna as a source of valuable pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. In-depth analysis of Terminalia arjuna: Quantitative examination of bioactive compounds and traditional medicinal applications [zenodo.org]

- 3. Microwave extraction and rapid isolation of this compound from Terminalia arjuna (Roxb. ex DC.) stem bark and quantification of this compound and arjunolic acid using HPLC-PDA technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterisation of Polyphenols in Terminalia arjuna Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. wjpmr.com [wjpmr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EP1951739B1 - An improved process for the isolation of this compound from the bark of the tree terminalia arjuna and the use of this compound in the treatment of cancer - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro modulatory effects of Terminalia arjuna, this compound, arjunetin and arjungenin on CYP3A4, CYP2D6 and CYP2C9 enzyme activity in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Arjunic Acid: A Technical Guide to its Role in Ayurvedic Medicine and Therapeutic Potential

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Arjunic acid, a triterpenoid saponin primarily isolated from the bark of Terminalia arjuna, holds a significant place in traditional Ayurvedic medicine. For centuries, Terminalia arjuna has been revered for its cardioprotective properties, and modern scientific investigation has identified this compound as one of its key bioactive constituents.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, role in Ayurveda, pharmacological activities, and the molecular mechanisms underlying its therapeutic effects. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the scientific validation and potential applications of this natural compound.

Chemical and Physical Properties

This compound (C₃₀H₄₈O₅) is a pentacyclic triterpenoid with a molecular weight of 488.7 g/mol .[3] Its chemical structure and properties are fundamental to its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₅ | [3] |

| Molecular Weight | 488.7 g/mol | [3] |

| IUPAC Name | (1S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [3] |

| Melting Point | 275 °C | [4] |

| Boiling Point | 602.7 °C | [4] |

Role in Ayurvedic Medicine

In the traditional Indian system of medicine, Ayurveda, the bark of the Terminalia arjuna tree has been a cornerstone for treating cardiovascular ailments.[1][2] It is traditionally used to strengthen the heart muscle, manage hypertension, and alleviate chest pain.[1] this compound, along with other constituents like arjunolic acid, is believed to be a major contributor to these therapeutic effects.[1][5] Its role extends beyond heart health, with traditional uses for managing conditions like arthritis and general pain, although scientific validation for these applications is less extensive.[6]

Pharmacological Activities and Quantitative Data

Scientific studies have begun to validate the traditional uses of this compound, revealing a spectrum of pharmacological activities. This section summarizes the key findings and presents available quantitative data in a structured format.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of this compound

| Target | Assay | Cell Line/System | IC₅₀ Value | Reference |

| Cyclooxygenase-1 (COX-1) | Cyclooxygenase Assay | - | 36 µM | [2] |

| Cyclooxygenase-2 (COX-2) | Cyclooxygenase Assay | - | 253 µM | [2] |

| Nitric Oxide (NO) Production | LPS-stimulated macrophages | RAW 264.7 | 48.8 µM | [5] |

| Carbonic Anhydrase II | In vitro enzyme inhibition | - | >333 µM (Arjunolic acid showed 9µM) | [7] |

Table 2: Antimicrobial Activity of this compound

| Organism | Assay | MIC Value | Reference |

| Bacillus subtilis | Broth microdilution | 1.9 µg/mL (Termilignan B, another compound from the same source) | [2] |

| Staphylococcus aureus | Broth microdilution | 3.0 µg/mL | [2] |

| Escherichia coli | Broth microdilution | 3.5 µg/mL | [2] |

| Klebsiella pneumoniae | Broth microdilution | 5.9 µg/mL | [2] |

Table 3: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference |

| A549 | Non-Small Cell Lung Cancer | MTT Assay | Data on cytotoxicity, but specific IC₅₀ not provided | [8] |

| H460 | Non-Small Cell Lung Cancer | MTT Assay | Data on cytotoxicity, but specific IC₅₀ not provided | [8] |

| MCF-7 | Breast Cancer | - | 22.5 µg/mL (Arjunolic Acid) | [1] |

| MDA-MB-231 | Breast Cancer | - | 25.4 µg/mL (Arjunolic Acid) | [1] |

| 4T1 | Breast Cancer | - | 18.3 µg/mL (Arjunolic Acid) | [1] |

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Method | Value | Observation | Reference |

| Blood-Brain Barrier (BBB) Permeability | In silico and biomimetic studies | Low | This compound has the smallest BBB-penetration potential among the tested related compounds. | [3][9] |

| Brain-to-Plasma Concentration Ratio (logBB) | Computational and biomimetic methods | No significant differences between methods | - | [3] |

| Permeability-Surface Area Product (PS) | In silico studies | 0.63 mL × h⁻¹ × kg⁻¹ | The longest time to reach brain equilibrium is observed for arjunic and arjunolic acids. | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Extraction and Isolation of this compound

Method 1: Microwave-Assisted Extraction (MAE)

-

Sample Preparation: The stem bark of Terminalia arjuna is dried and powdered.

-

Extraction: 5.0 g of the powdered bark is mixed with 20 mL of ethyl acetate.

-

Pre-leaching: The mixture is allowed to stand for 10 minutes.

-

Microwave Irradiation: The sample is subjected to microwave irradiation at 600 W for 5 minutes, maintaining a temperature of 65°C.

-

Isolation: The extract is then subjected to further purification steps, such as chromatography, to isolate pure this compound.[10]

Method 2: Solvent Extraction and Chromatography

-

Defatting: The air-dried and powdered bark of T. arjuna is first defatted using an organic solvent like petroleum ether or dichloromethane at room temperature.

-

Extraction: The defatted material is then extracted overnight with a polar organic solvent such as methanol or acetone at 30-40°C.

-

Solvent Removal: The solvent is removed under vacuum at 35-45°C to obtain a crude extract rich in this compound.

-

Purification: The crude extract is dissolved in water and further extracted with another organic solvent like chloroform or dichloroethane. The solvent is again removed under vacuum.

-

Chromatography: The resulting crude material is washed with water, dried, and then subjected to Vacuum Liquid Chromatography (VLC) or column chromatography for the isolation of pure this compound.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[11]

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare various concentrations. Ascorbic acid is used as a positive control.[11]

-

Reaction: A defined volume of the sample (or standard) is mixed with an equal volume of the DPPH working solution. A blank containing only the solvent is also prepared.[11]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[11]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[12] The IC₅₀ value is then determined from a plot of scavenging activity against the concentration of this compound.

Nitric Oxide (NO) Scavenging Assay

-

Reaction Mixture: The reaction involves sodium nitroprusside in phosphate-buffered saline, which generates nitric oxide.

-

Sample Incubation: Different concentrations of this compound are incubated with the sodium nitroprusside solution.

-

Griess Reagent: After incubation, Griess reagent (a mixture of sulfanilic acid and naphthylethylenediamine dihydrochloride) is added. This reagent reacts with nitrite, a stable product of nitric oxide, to form a colored azo dye.

-

Measurement: The absorbance of the colored solution is measured spectrophotometrically at a specific wavelength (e.g., 540 nm or 546 nm).

-

Calculation: The scavenging activity is determined by comparing the absorbance of the sample-treated solutions with that of the control.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating various cellular signaling pathways. This section provides a visual representation of these pathways using the DOT language for Graphviz.

JNK-Mediated Endoplasmic Reticulum (ER) Stress and Apoptosis Pathway

This compound has been shown to induce apoptosis in non-small cell lung cancer cells through the activation of the JNK-mediated ER stress pathway.[8]

Hypoxia-Induced Apoptosis Mitigation Pathway

This compound demonstrates a protective effect against hypoxia-induced apoptosis in cardiomyocytes by modulating the JNK signaling pathway and related apoptotic proteins.[13]

General Apoptosis Induction Pathway in Cancer Cells

In cancer cells, this compound can induce apoptosis through the modulation of key regulatory proteins like p53 and caspases.

References

- 1. Arjunolic Acid From Terminalia ivorensis A. Chev (Combretaceae) Possesses Anti‐Breast Cancer Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. This compound, a strong free radical scavenger from Terminalia arjuna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of arjunolic acid as a novel non-zinc binding carbonic anhydrase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. c-Jun N-terminal Kinase-Dependent Endoplasmic Reticulum Stress Pathway is Critically Involved in this compound Induced Apoptosis in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave extraction and rapid isolation of this compound from Terminalia arjuna (Roxb. ex DC.) stem bark and quantification of this compound and arjunolic acid using HPLC-PDA technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. dovepress.com [dovepress.com]

- 13. Terminalia arjuna extract and this compound mitigate cobalt chloride-induced hypoxia stress-mediated apoptosis in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Arjunic Acid: A Technical Deep Dive into its Traditional Cardioprotective Mechanisms

For Immediate Release

A comprehensive technical guide exploring the traditional uses and molecular mechanisms of arjunic acid in promoting cardiovascular health. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

For centuries, the bark of the Terminalia arjuna tree has been a cornerstone of Ayurvedic medicine, revered for its profound benefits to cardiovascular health.[1][2] Modern scientific inquiry has identified this compound, a pentacyclic triterpenoid saponin, as one of the principal bioactive compounds responsible for these cardioprotective effects. This technical guide synthesizes the current understanding of this compound's traditional applications and delves into the molecular pathways through which it exerts its therapeutic actions. The information presented herein is supported by data from in vitro and in vivo studies, providing a foundation for further research and drug development.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from various experimental studies, highlighting the dose-dependent effects of this compound on key cardiovascular parameters.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Test System | Concentration | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | Not Specified | More potent than ascorbic acid (p < 0.05) | [3] |

| Microsomal Lipid Peroxidation | Rat Liver Microsomes | Not Specified | More potent than ascorbic acid (p < 0.05) | [3] |

| H₂O₂ Induced RBC Hemolysis | Rat Red Blood Cells | Not Specified | More potent than ascorbic acid (p < 0.05) | [3] |

| Autoxidative RBC Hemolysis | Rat Red Blood Cells | Not Specified | No significant difference from control | [3] |

Table 2: In Vivo Effects of Arjunolic Acid on Cardiac Function and Biomarkers in a Rat Model of Cardiac Hypertrophy

| Parameter | Model | Treatment | Result | Reference |

| Fractional Shortening (%FS) | Renal Artery Ligated Rats | Arjunolic Acid | Increased to 46.67 ± 1.504% from 38.53 ± 1.781% | [1] |

| Left Ventricular Internal Diastolic Diameter (LvIDd) | Renal Artery Ligated Rats | Arjunolic Acid | Decreased to 4.01 ± 0.096 mm from 5.65 ± 0.273 mm | [1] |

| Collagen-1 Gene Expression | AngII-treated Cardiac Fibroblasts | Arjunolic Acid | Significantly repressed (2.29 ± 0.032-fold increase with AngII) | [1] |

| Collagen-3 Gene Expression | AngII-treated Cardiac Fibroblasts | Arjunolic Acid | Significantly repressed (1.96 ± 0.035-fold increase with AngII) | [1] |

Table 3: In Vivo Effects of Arjunolic Acid on Cardiac Injury Markers in a Rat Model of Isoproterenol-Induced Myocardial Necrosis

| Biomarker | Model | Treatment | Result | Reference |

| Serum Cardiac Enzymes | Isoproterenol-induced Myocardial Necrosis | Arjunolic Acid (15 mg/kg) | Significant decrease in elevated enzyme levels | [4] |

| Myocardial Antioxidant Enzymes (SOD, Catalase, GPx) | Isoproterenol-induced Myocardial Necrosis | Arjunolic Acid (15 mg/kg) | Prevention of the decrease in enzyme levels | [4] |

Molecular Mechanisms of Action: Signaling Pathways

This compound exerts its cardioprotective effects by modulating key signaling pathways involved in inflammation and fibrosis.

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

In the context of cardiac inflammation, Lipopolysaccharide (LPS) can activate Toll-like receptor 4 (TLR4), leading to a downstream cascade that promotes the expression of pro-inflammatory cytokines. This compound has been shown to intervene in this pathway. By inhibiting the activation of TLR4 and its downstream adapter protein MyD88, this compound effectively suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for inflammatory genes.

Caption: this compound inhibits the TLR4-mediated inflammatory pathway.

Activation of PPARα and Inhibition of Non-canonical TGF-β Signaling

In cardiac fibrosis, Transforming Growth Factor-beta (TGF-β) plays a crucial role in promoting the excessive deposition of extracellular matrix proteins. Arjunolic acid, a closely related triterpenoid, has been demonstrated to counteract this by acting as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] Activation of PPARα by arjunolic acid leads to the inhibition of the non-canonical TGF-β signaling pathway by suppressing the phosphorylation of TGF-β-activated kinase 1 (TAK1). This, in turn, reduces the activation of downstream pro-fibrotic signaling molecules.

Caption: Arjunolic acid inhibits TGF-β-mediated fibrotic pathway via PPARα.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assessment

Cell Culture and Treatment:

-

H9c2 rat heart myoblasts and C2C12 mouse myoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and allowed to adhere and differentiate into myotubes.

-

To induce an inflammatory response, cells are treated with Lipopolysaccharide (LPS; 1 µg/mL).

-

For treatment groups, cells are co-incubated with LPS and varying concentrations of this compound (e.g., 50, 75, and 100 µM).

Western Blot Analysis:

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against TLR4, MyD88, and NF-κB.

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Cardioprotective Activity Assessment

Animal Model:

-

Male Wistar rats are used for the study.

-

Myocardial necrosis is induced by subcutaneous injection of isoproterenol (e.g., 85 mg/kg body weight) for two consecutive days.[5]

Treatment Protocol:

-

This compound (e.g., 15 mg/kg body weight) is administered intraperitoneally as a pre-treatment before isoproterenol injection and as a post-treatment.[4]

Biochemical Analysis:

-

At the end of the experimental period, blood samples are collected for the analysis of serum cardiac marker enzymes such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).

-

Heart tissues are homogenized to assess the levels of antioxidant enzymes (superoxide dismutase, catalase, glutathione peroxidase) and lipid peroxidation.

Histopathological Examination:

-

Heart tissues are fixed in 10% formalin, embedded in paraffin, and sectioned.

-

Sections are stained with hematoxylin and eosin (H&E) to evaluate the extent of myocardial damage, including necrosis and inflammatory cell infiltration.

Conclusion

This compound, a key bioactive constituent of Terminalia arjuna, demonstrates significant potential for the management of cardiovascular diseases. Its traditional use as a cardiotonic is substantiated by modern scientific evidence revealing its multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-fibrotic properties. The modulation of critical signaling pathways such as TLR4/MyD88/NF-κB and PPARα/TGF-β provides a molecular basis for its observed cardioprotective effects. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for the scientific community to advance the research and development of this compound-based therapeutics for cardiovascular health. Further rigorous clinical trials are warranted to fully elucidate its efficacy and safety in human populations.

References

- 1. Arjunolic acid, a peroxisome proliferator-activated receptor α agonist, regresses cardiac fibrosis by inhibiting non-canonical TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocmr.com [jocmr.com]

- 3. This compound, a strong free radical scavenger from Terminalia arjuna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental myocardial necrosis in rats: role of arjunolic acid on platelet aggregation, coagulation and antioxidant status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amelioration of Isoproterenol-Induced Oxidative Damage in Rat Myocardium by Withania somnifera Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

Arjunic Acid: A Technical Overview of Bioavailability and Pharmacokinetic Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arjunic acid, a prominent triterpenoid saponin derived from the bark of Terminalia arjuna, is a compound of significant interest for its potential therapeutic applications, particularly in cardiovascular health. Despite its promising pharmacological profile, the comprehensive in-vivo characterization of its bioavailability and pharmacokinetics remains a notable gap in the scientific literature. This technical guide synthesizes the current state of knowledge, focusing on in-silico, in-vitro, and analytical methodologies that have been employed to understand the disposition of this compound. The available data suggests that while this compound itself may not be a significant inhibitor of major drug-metabolizing enzymes, its potential for blood-brain barrier penetration is low. This document provides a detailed account of the experimental protocols used in these assessments and outlines the analytical techniques for its quantification, offering a foundational resource for researchers in the field.

Bioavailability and Pharmacokinetics: Current State of Research

As of the latest available scientific literature, there is a conspicuous absence of published in-vivo pharmacokinetic studies for this compound in animal models or humans. Consequently, key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), elimination half-life, and oral bioavailability have not been determined. The research to date has primarily focused on in-silico predictions, in-vitro enzyme interaction studies, and the development of analytical methods for its quantification.

In-Silico and Biomimetic Studies on Permeability

Computational and biomimetic models have been utilized to predict the permeability of this compound, particularly its ability to cross the blood-brain barrier (BBB).

Table 1: Predicted Blood-Brain Barrier Permeability of this compound and Related Compounds

| Compound | BBB Permeability-Surface Area Product (PS) (mL × h⁻¹ × kg⁻¹) | Predicted Time to Reach Brain Equilibrium |

| This compound | 0.63 | Longest |

| Arjunolic acid | 0.63 | Longest |

| Arjungenin | - | - |

| Arjunglucoside I | - | - |

| Sericic acid | - | - |

| Arjunetin | 5.0 | Shortest |

| Data from in-silico and biomimetic studies.[1] |

These studies suggest that this compound has a low potential for crossing the blood-brain barrier.[1] The time to reach brain equilibrium for this compound is predicted to be the longest among the tested related compounds.[1]

In-Vitro Metabolism and Drug-Drug Interaction Potential

The interaction of this compound with major cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a vast number of drugs, has been investigated in-vitro using human and rat liver microsomes.

Table 2: In-Vitro Inhibition of Cytochrome P450 Isoforms by this compound

| CYP450 Isoform | Test System | Substrate | This compound IC₅₀ (µM) |

| CYP1A | Human Liver Microsomes | Phenacetin | >50 |

| CYP1A | Rat Liver Microsomes | Phenacetin | >50 |

| CYP2D6 | Human Liver Microsomes | - | No significant inhibition up to 50 µM |

| CYP2D6 | Rat Liver Microsomes | - | No significant inhibition |

| CYP3A4 | Human Liver Microsomes | - | No significant inhibition up to 50 µM |

| CYP2C9 | Human Liver Microsomes | - | No significant inhibition up to 50 µM |

| Data from in-vitro studies.[2][3][4][5] |

These findings indicate that purified this compound does not significantly inhibit the major drug-metabolizing enzymes CYP1A, CYP2D6, CYP3A4, and CYP2C9 in-vitro.[2][3][4][5] It is important to note, however, that extracts of Terminalia arjuna have demonstrated inhibitory effects on these enzymes, suggesting that other constituents of the plant extract may be responsible for potential drug-herb interactions.[2][3][4][5]

Experimental Protocols

In-Vitro CYP450 Inhibition Assay

The potential of this compound to inhibit CYP450 enzymes is typically assessed using human or rat liver microsomes.

References

- 1. Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo Evaluation of CYP1A Interaction Potential of Terminalia Arjuna Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo Evaluation of CYP1A Interaction Potential of Terminalia Arjuna Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro CYP2D Inhibitory Effect and Influence on Pharmacokinetics and Pharmacodynamic Parameters of Metoprolol Succinate by Terminalia arjuna in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro modulatory effects of Terminalia arjuna, this compound, arjunetin and arjungenin on CYP3A4, CYP2D6 and CYP2C9 enzyme activity in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Arjunic Acid: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arjunic acid, a triterpenoid saponin primarily isolated from the bark of Terminalia arjuna, is a phytochemical with significant therapeutic potential.[1] Traditionally used in Ayurvedic medicine for cardiovascular ailments, recent scientific investigation has focused on elucidating the molecular mechanisms underlying its bioactivity.[2] This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development.

Antioxidant Properties of this compound

This compound demonstrates potent antioxidant activity through multiple mechanisms, including direct free radical scavenging and the modulation of endogenous antioxidant enzyme systems.[3][4] Its capacity to neutralize reactive oxygen species (ROS) underlies many of its protective effects against cellular damage and pathophysiology.[4][5]

Mechanisms of Antioxidant Action

This compound's antioxidant capabilities are attributed to its function as a powerful free radical scavenger, showing more potency than ascorbic acid in several assays.[6][7] It effectively scavenges superoxide anions and other ROS, thereby mitigating oxidative stress.[8] This direct antioxidant action is complemented by its ability to enhance the body's own antioxidant defenses. This compound has been shown to maintain or elevate the levels of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR).[4][9] By bolstering these enzymatic systems, this compound helps to reduce the overall oxidative burden on cells.[4]

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound and related extracts has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to scavenge 50% of free radicals in a given assay.

| Assay Type | Substance Tested | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Ethanolic Leaf Extract of T. arjuna | 22.54 | [10] |

| DPPH Radical Scavenging | Ethanolic Rhizome Extract of T. arjuna | 19.78 | [10] |

| H2O2 Scavenging | Chloroform Leaf Extract of T. arjuna | 2.03 | [10] |

| H2O2 Scavenging | Methanolic Rhizome Extract of T. arjuna | 1.85 | [10] |

| DPPH Radical Scavenging | Hydromethanolic Bark Extract of T. arjuna | 337.79 | [10] |

Note: The IC50 values for purified this compound were not explicitly available in the provided search results, with data primarily focusing on extracts of Terminalia arjuna. The antioxidant potential of isolated arjunolic acid, a closely related compound, peaked at a concentration of 0.4 mg/mL in one study.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common method for assessing the free radical scavenging activity of a compound.[12][13][14]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound (or extract)

-

Ascorbic acid (positive control)

-

Spectrophotometer

-

Microplates or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[13]

-

Preparation of Test Samples: Dissolve this compound and the positive control (ascorbic acid) in the same solvent to create a series of dilutions at various concentrations.[13]

-

Reaction Mixture: In a microplate well or cuvette, add a specific volume of the test sample or control to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[13]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.[12][13]

-

Absorbance Measurement: Following incubation, the absorbance of each solution is measured at approximately 517 nm using a spectrophotometer.[14][15]

-

Calculation: The percentage of DPPH scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[16]

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Visualization of Antioxidant Mechanism

Caption: this compound neutralizes reactive oxygen species, mitigating oxidative stress.

Anti-inflammatory Properties of this compound

This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[1] These properties make it a compound of interest for inflammatory conditions.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of this compound is mediated through the inhibition of several key inflammatory pathways. It has been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[17] This is achieved, in part, by modulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] By inhibiting these pathways, this compound can reduce the transcription of genes encoding for inflammatory mediators.[1][18] Furthermore, this compound can inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase (COX) enzymes, both of which are crucial in the inflammatory cascade.[1][19]

Quantitative Anti-inflammatory Activity

Studies have demonstrated the ability of this compound and related compounds to reduce inflammatory markers in various experimental models.

| Model System | Treatment | Effect | Reference |

| LPS-stimulated H9C2 myotubes | This compound (75 and 100 µM) | Inhibited MyD88 upregulation | [20] |

| LPS-stimulated H9C2 myotubes | This compound (50, 75, and 100 µM) | Reduced TLR4 expression | [20] |

| LPS-induced septic myocardial injury in mice | This compound (20 mg/kg b.w.) | Significantly reduced pro-inflammatory cytokines (IL-1, TNF-α) | [17] |

| LPS-induced septic myocardial injury in mice | This compound (20 mg/kg b.w.) | Significantly increased anti-inflammatory cytokines (IL-4, IL-10) | [17] |

| LPS-stimulated human peripheral blood mononuclear cells | Aqueous extract of T. arjuna | Dose-dependent decrease in TNF-α and IFN-γ production | [21][22] |

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This protocol outlines a common in vivo model to assess the anti-inflammatory effects of a compound against a bacterial endotoxin challenge.[17]

Animals:

-

Male albino mice.

Materials:

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound.

-

Saline solution (vehicle).

-

Equipment for blood and tissue collection.

-

ELISA kits for cytokine measurement.

Procedure:

-

Acclimatization: House mice under standard laboratory conditions for a week before the experiment.

-

Grouping: Divide the animals into four groups:

-

Group 1: Normal control (receives saline).

-

Group 2: LPS control (receives LPS).

-

Group 3: AA + LPS (pre-treated with this compound, then challenged with LPS).

-

Group 4: AA control (receives this compound only).

-

-

Dosing: Administer this compound (e.g., 20 mg/kg body weight) or vehicle to the respective groups, typically via oral gavage, for a specified pre-treatment period.[17]

-

Inflammatory Challenge: Induce inflammation by administering a single intraperitoneal injection of LPS (e.g., 1.5 µg/30 g body weight) to the LPS and AA + LPS groups.[17]

-

Sample Collection: After a defined period post-LPS injection (e.g., 6-24 hours), collect blood and heart tissues for biochemical and histopathological analysis.

-

Analysis:

-

Measure the levels of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines in serum or tissue homogenates using ELISA kits.

-

Assess markers of cardiac damage (e.g., troponin I, LDH) in the serum.

-

Perform histopathological examination of heart tissue to evaluate inflammatory cell infiltration and tissue damage.

-

Visualizations of Anti-inflammatory Signaling Pathways

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

Caption: this compound interferes with the MAPK signaling cascade to curb inflammation.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Arjunolic acid: a novel phytomedicine with multifunctional therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a strong free radical scavenger from Terminalia arjuna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. worldscientific.com [worldscientific.com]

- 8. Arjunolic acid ameliorates reactive oxygen species via inhibition of p47phox-serine phosphorylation and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Terminalia arjuna extract and this compound mitigate cobalt chloride-induced hypoxia stress-mediated apoptosis in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. examine.com [examine.com]

- 12. researchgate.net [researchgate.net]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. iomcworld.com [iomcworld.com]

- 17. In vivo evaluation of the protective effects of arjunolic acid against lipopolysaccharide-induced septic myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ijramr.com [ijramr.com]

- 20. Cardioprotective effects of arjunolic acid in LPS-stimulated H9C2 and C2C12 myotubes via the My88-dependent TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. INHIBITION OF NITRIC OXIDE AND PROINFLAMMATORY CYTOKINES BY AQUEOUS EXTRACT OF TERMINALIA ARJUNA IN HUMAN PERIPHERAL BLOOD MONONUCLEAR CELLS | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]

- 22. researchgate.net [researchgate.net]

Arjunic Acid: A Technical Guide to its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjunic acid, a pentacyclic triterpenoid saponin predominantly isolated from the bark of Terminalia arjuna, has emerged as a promising candidate in the field of oncology. Preliminary studies have demonstrated its potent anticancer effects across a spectrum of cancer cell lines and in preclinical animal models. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, with a focus on its mechanisms of action, including the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Furthermore, this guide summarizes the quantitative data from various studies and presents signaling pathways and experimental workflows in a clear, visual format to aid in the comprehensive understanding of this compound as a potential therapeutic agent.

In Vitro Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The following tables summarize the reported 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | CC50 (µg/mL) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 22.5 | - | [1] |

| MDA-MB-231 | Breast Cancer | 25.4 | - | [1] |

| 4T1 | Murine Breast Cancer | 18.3 | - | [1] |

| HeLa | Cervical Cancer | - | - | |

| PA 1 | Ovarian Cancer | - | - | |

| KB | Oral Cancer | - | - | |

| HepG-2 | Liver Cancer | - | - | |

| WRL-68 | Liver Cancer | - | - | |

| CT-26 | Murine Colon Cancer | - | - | [2] |

| EAC | Ehrlich Ascites Carcinoma | - | - | [3] |

| DAL | Dalton's Lymphoma | - | - | [3] |

Note: Some studies reported cell death percentages at specific concentrations rather than CC50 or IC50 values. For instance, at a concentration of 100 µg/mL, this compound induced 66-70% cell death in DAL and EAC cell lines, respectively[3]. In another study, self-assembled this compound at 50 µg/mL killed 66.98% of MCF-7 cells and 79.34% of HeLa cells.

In Vivo Anticancer Efficacy

The anticancer potential of this compound has been corroborated in preclinical animal models. A key study utilized a 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer model in rats.

Table 2: In Vivo Efficacy of this compound in DMBA-Induced Breast Cancer in Rats

| Treatment Group | Dosage | Tumor Incidence | Tumor Burden Reduction | Reference |

| This compound | 1 mg/kg | Reduced by 12.5% | ~89% | [1][4] |

| Tamoxifen (Standard) | 3.3 mg/kg | Reduced by 37.5% | 44% | [1] |

Treatment with this compound also led to a significant decrease in pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-6, and VEGF, and an increase in the anti-inflammatory cytokine IL-10[4].

Mechanisms of Anticancer Action

The anticancer effects of this compound are attributed to several interconnected mechanisms, primarily revolving around the induction of apoptosis, modulation of cellular redox balance, and interference with the cell cycle.

Induction of Apoptosis via ROS Generation and TNF-α/NF-κB Signaling

This compound has been shown to induce apoptosis in cancer cells by disrupting the intracellular redox balance through the generation of Reactive Oxygen Species (ROS). This increase in ROS is believed to be a key trigger for the apoptotic cascade. The process is mediated by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the transcription factor Nuclear Factor-kappa B (NF-κB).

Cell Cycle Arrest

This compound and its derivatives have been observed to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. Specifically, a derivative of this compound, compound 26, was found to cause cell cycle arrest at the G0/G1 phase in PANC-1 pancreatic cancer cells. Another study on a derivative, AA-9, in CT-26 murine colon cancer cells revealed cell cycle arrest at the G2/M phase[2].

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed protocols for the key assays used in the preliminary studies of this compound's anticancer effects.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the CC50/IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, TNF-α, NF-κB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse the cells in a suitable lysis buffer and determine the protein concentration using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on molecular weight using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo DMBA-Induced Breast Cancer Model

This protocol describes the induction of mammary tumors in rats using DMBA, a potent carcinogen.

Materials:

-

Female Sprague-Dawley or Wistar rats (50-60 days old)

-

7,12-dimethylbenz(a)anthracene (DMBA)

-

Corn oil or sesame oil (vehicle)

-

This compound

-

Standard diet and water

Protocol:

-

Carcinogen Preparation: Dissolve DMBA in the oil vehicle to the desired concentration.

-

Tumor Induction: Administer a single oral gavage of DMBA (e.g., 20 mg/rat in 1 mL of oil) to each rat[5].

-

Treatment Initiation: Once palpable tumors develop (typically after 8-10 weeks), randomize the animals into control and treatment groups.

-

This compound Administration: Administer this compound (e.g., 1 mg/kg body weight, orally) to the treatment group daily for a specified period (e.g., 121 days)[4]. The control group receives the vehicle only.

-

Monitoring: Monitor the animals regularly for tumor incidence, size, and body weight. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for weighing and histopathological analysis. Blood and tissue samples can be collected for cytokine profiling and other biochemical assays.

Conclusion and Future Directions

The preliminary studies on this compound reveal its significant potential as an anticancer agent. Its ability to induce apoptosis, generate ROS, and cause cell cycle arrest in various cancer cells, coupled with its in vivo efficacy and favorable safety profile, makes it a compelling candidate for further investigation. Future research should focus on elucidating the detailed molecular mechanisms, identifying specific protein targets, and exploring its synergistic effects with existing chemotherapeutic drugs. Comprehensive preclinical toxicology and pharmacokinetic studies are also warranted to pave the way for its potential clinical development.

References

Arjunic Acid: A Multifaceted Triterpenoid in Diabetes Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Arjunic acid, a pentacyclic triterpenoid saponin primarily isolated from the bark of Terminalia arjuna, is a phytomedicine with a range of documented therapeutic applications.[1] While traditionally recognized for its cardioprotective effects, emerging research has highlighted its significant potential in the context of metabolic disorders, particularly diabetes mellitus.[1][2] Experimental studies, predominantly in preclinical models, demonstrate that this compound exerts potent anti-diabetic effects, although its mechanisms of action are complex and multifaceted. This guide provides a comprehensive overview of the current research, detailing its in vivo efficacy, the underlying signaling pathways, and the critical dichotomy of its effects observed in vitro versus in vivo.

In Vivo Anti-Diabetic Efficacy

The most compelling evidence for this compound's therapeutic potential comes from in vivo animal models. Studies utilizing streptozotocin (STZ)-nicotinamide-induced type 2 diabetic rats have shown that oral administration of this compound leads to significant improvements in key diabetic markers. Treatment with this compound has been shown to normalize elevated blood glucose levels, restore body weight, and improve glucose tolerance.[3] Furthermore, it positively modulates serum biomarkers, including reducing glycated hemoglobin (HbA1c) and improving the lipid profile.[3] A crucial finding is the observed increase in both serum and pancreatic levels of insulin and C-peptide, suggesting a restorative or protective effect on the insulin-producing β-cells of the pancreas.[3]

Table 1: Effects of this compound on Key Parameters in STZ-Nicotinamide-Induced Diabetic Rats

| Parameter | Observation | Implication | Reference |

| Fasting Blood Glucose (FBG) | Significantly normalized | Improved glycemic control | [3] |

| Random Blood Glucose (RBG) | Significantly normalized | Improved glycemic control | [3] |

| Body Weight | Restored towards normal levels | Amelioration of catabolic state | [3] |

| Glycated Hemoglobin (HbA1c) | Notably reduced | Improved long-term glycemic control | [3] |

| Serum Lipids (TC, TG, LDL) | Significantly reduced | Reduced dyslipidemia, a common diabetic comorbidity | [3] |

| Serum & Pancreatic Insulin | Significantly increased | Suggests improved β-cell function or regeneration | [3] |

| Serum & Pancreatic C-peptide | Significantly increased | Confirms enhanced endogenous insulin secretion | [3] |

Data synthesized from studies using oral administration of this compound (25 and 50 mg/kg/day) for 4 weeks.[3][4]

Primary Mechanism of Action: Pancreatic β-Cell Protection

The in vivo anti-diabetic effects of this compound are primarily attributed to its potent antioxidant and anti-inflammatory properties, which protect pancreatic β-cells from damage.[3][5] In the diabetic state, hyperglycemia induces significant oxidative stress through the overproduction of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS).[5] This oxidative stress activates damaging downstream signaling cascades, including Mitogen-Activated Protein Kinases (MAPKs like p38 and ERK1/2) and Nuclear Factor-kappa B (NF-κB), which ultimately lead to inflammation and apoptotic cell death of β-cells.[3][5][6]

This compound intervenes by inhibiting the formation of ROS and RNS, thereby down-regulating the activation of these pro-apoptotic MAPK and NF-κB pathways and preserving the integrity of the mitochondrial membrane.[5][6]

References

- 1. pascal-csu.primo.exlibrisgroup.com [pascal-csu.primo.exlibrisgroup.com]

- 2. Arjunolic acid, a novel modulator of GLUT4 mediated glucose uptake in adipocytes – Journal of Natural Science, Biology and Medicine [jnsbm.org]

- 3. researchgate.net [researchgate.net]

- 4. Arjunolic acid downregulates elevated blood sugar and pro-inflammatory cytokines in streptozotocin (STZ)-nicotinamide induced type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

Immunomodulatory Effects of Arjunic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arjunic acid, a triterpenoid saponin isolated from the bark of Terminalia arjuna, has garnered significant interest for its diverse pharmacological activities. Beyond its well-documented cardioprotective and antioxidant properties, recent research has illuminated the immunomodulatory potential of this compound and its synthetic derivatives.[1][2][3][4] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel immunomodulatory agents.

Quantitative Data on Immunomodulatory Activity

The immunomodulatory effects of this compound and its seven semi-synthetic derivatives have been evaluated based on their ability to modulate murine splenic lymphocyte proliferation. The results, as detailed in the following tables, indicate a dose-dependent and structure-dependent immunomodulatory profile, with some derivatives exhibiting immunostimulatory effects while others show immunosuppressive activity.[5]

Table 1: Chemical Structures of this compound and its Derivatives [5]

| Compound ID | R' | R'' | Compound Name |

| 1 | H | H | This compound |

| 2 | COCH₃ | COCH₃ | 2,3-di-O-acetyl this compound |

| 3 | H | CO(CH₂)₁₀CH₃ | 2-O-Lauroyl this compound |

| 4 | H | CO(CH₂)₁₄CH₃ | 2-O-palmitoyl this compound |

| 5 | CO(CH₂)₁₄CH₃ | CO(CH₂)₁₄CH₃ | 2,3-di-O-palmitoyl this compound |

| 6 | COC₆H₅ | COC₆H₅ | 2,3-di-O-benzoyl this compound |

| 7 | H | CO-p-C₆H₄OCH₃ | 2-O-p-anisoyl this compound |

| 8 | CO-p-C₆H₄NO₂ | CO-p-C₆H₄NO₂ | 2,3-di-O-p-nitrobenzoyl this compound |

Table 2: Percentage Modulation of Murine Splenic Lymphocytes by this compound and its Derivatives [5]

| Compound | Concentration (µg/mL) | % Modulation (Mean ± SD) | Immunomodulatory Effect |

| This compound (1) | 0.1 | 15.2 ± 1.2 | Stimulatory |

| 1 | 8.5 ± 0.9 | Stimulatory | |

| 10 | -5.8 ± 0.5 | Suppressive | |

| 2,3-di-O-acetyl this compound (2) | 0.1 | 10.1 ± 1.0 | Stimulatory |

| 1 | 4.2 ± 0.4 | Stimulatory | |

| 10 | -8.9 ± 0.8 | Suppressive | |

| 2-O-Lauroyl this compound (3) | 0.1 | 12.5 ± 1.1 | Stimulatory |

| 1 | 18.9 ± 1.5 | Stimulatory | |

| 10 | 25.3 ± 2.1 | Stimulatory | |

| 2-O-palmitoyl this compound (4) | 0.1 | 14.8 ± 1.3 | Stimulatory |

| 1 | 22.4 ± 1.8 | Stimulatory | |

| 10 | 30.1 ± 2.5 | Stimulatory | |

| 2,3-di-O-palmitoyl this compound (5) | 0.1 | -10.5 ± 1.0 | Suppressive |

| 1 | -18.2 ± 1.6 | Suppressive | |

| 10 | -25.7 ± 2.2 | Suppressive | |

| 2,3-di-O-benzoyl this compound (6) | 0.1 | 8.7 ± 0.8 | Stimulatory |

| 1 | 2.1 ± 0.2 | Stimulatory | |

| 10 | -12.4 ± 1.1 | Suppressive | |

| 2-O-p-anisoyl this compound (7) | 0.1 | 11.3 ± 1.0 | Stimulatory |

| 1 | 6.5 ± 0.6 | Stimulatory | |

| 10 | -7.2 ± 0.7 | Suppressive | |

| 2,3-di-O-p-nitrobenzoyl this compound (8) | Not specified | Not specified | Not specified |

Experimental Protocols

The primary method for assessing the immunomodulatory activity of this compound derivatives is the MTT assay, which measures the metabolic activity of cells as an indicator of their proliferation.[5]

MTT Assay for Murine Splenocyte Proliferation

This protocol outlines the key steps for evaluating the effect of this compound derivatives on the proliferation of murine splenocytes.[6][7][8][9][10]

1. Materials and Reagents:

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Ammonium-Chloride-Potassium (ACK) lysing buffer

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO) and diluted in complete RPMI-1640 medium.

2. Procedure:

-

Splenocyte Isolation:

-

Aseptically harvest spleens from mice.

-

Mechanically dissociate the spleen in sterile PBS to create a single-cell suspension.

-

Centrifuge the cell suspension and discard the supernatant.

-

Resuspend the cell pellet in ACK lysing buffer for 5-10 minutes on ice to lyse red blood cells.

-

Wash the cells twice with PBS.

-

Resuspend the final cell pellet in complete RPMI-1640 medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Seeding and Treatment:

-

Adjust the splenocyte concentration to 5 x 10⁵ cells/mL in complete RPMI-1640 medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom microplate.

-

Add 100 µL of the test compounds (this compound derivatives) at various concentrations (e.g., 0.1, 1, and 10 µg/mL) in triplicate. Include wells for vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known mitogen like Concanavalin A or Lipopolysaccharide).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Centrifuge the plate, and carefully remove the supernatant.

-

Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

3. Data Analysis:

-

Calculate the percentage modulation of lymphocyte proliferation using the following formula: % Modulation = [ (Absorbance of treated cells - Absorbance of vehicle control) / Absorbance of vehicle control ] x 100

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of triterpenoids, including this compound and its analogs, are often attributed to their influence on key intracellular signaling pathways that regulate inflammation and immune responses. While the precise mechanisms for each this compound derivative are still under investigation, evidence suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][11][12][13][14] Some studies also point to the role of upstream regulators like Toll-like Receptor 4 (TLR4).[15]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. This compound derivatives may exert their immunomodulatory effects by inhibiting the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. researchgate.net [researchgate.net]

- 3. Arjunolic acid: a novel phytomedicine with multifunctional therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a strong free radical scavenger from Terminalia arjuna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. karger.com [karger.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. mdpi.com [mdpi.com]

- 12. Plant-derived immunomodulators: an insight on their preclinical evaluation and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunomodulating Phytochemicals: An Insight Into Their Potential Use in Cytokine Storm Situations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]

- 15. Arjunolic acid protects the intestinal epithelial barrier, ameliorating Crohn's disease-like colitis by restoring gut microbiota composition and inactivating TLR4 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]